REACTION_CXSMILES
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[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[CH:15]=1.C(N(CC)CC)C>C(O)CCC>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:20][C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([O:13][CH3:12])[CH:15]=2)[N:3]=1
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Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
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COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
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Type
|
CUSTOM
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Details
|
The resulting thick suspension was stirred at 110° C. for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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NC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |